molecular formula C16H22N2OS B13788121 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- CAS No. 24147-50-0

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo-

Cat. No.: B13788121
CAS No.: 24147-50-0
M. Wt: 290.4 g/mol
InChI Key: KJGKVKNUHXSXOH-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- is a heterocyclic compound with the molecular formula C₁₆H₂₂N₂OS. This compound features a five-membered ring containing two nitrogen atoms, a sulfur atom, and a carbonyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- involves several steps. One common method includes the reaction of heptylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with glyoxal to yield the desired imidazolidinone compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- undergoes various chemical reactions, including:

Scientific Research Applications

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- can be compared with other similar compounds, such as:

Properties

CAS No.

24147-50-0

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H22N2OS/c1-2-3-4-5-9-12-17-15(19)13-18(16(17)20)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3

InChI Key

KJGKVKNUHXSXOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)CN(C1=S)C2=CC=CC=C2

Origin of Product

United States

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